molecular formula C15H14O3 B3056971 Benzyl 2-methoxybenzoate CAS No. 75679-47-9

Benzyl 2-methoxybenzoate

Cat. No. B3056971
CAS RN: 75679-47-9
M. Wt: 242.27 g/mol
InChI Key: QEQSUVJMTPTKRW-UHFFFAOYSA-N
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Description

Benzyl 2-methoxybenzoate is a chemical compound with the molecular formula C15H14O4 . It is related to Benzyl 2-hydroxy-6-methoxybenzoate, which shows strong antifungal effects .


Molecular Structure Analysis

The molecular structure of Benzyl 2-methoxybenzoate consists of a benzyl group attached to a 2-methoxybenzoate group . The molecular weight of this compound is 258.27 .

Scientific Research Applications

Immunotherapeutic Potential

Benzyl 2-methoxybenzoate, identified in the study of various benzylbenzoates isolated from Solidago virga-aurea, demonstrated potential as an immunotherapeutic agent. The in vitro research showed that it could stimulate macrophage functions, suggesting possible applications in treating infectious diseases (Choi et al., 2005).

Chemical Synthesis Applications

This compound plays a role in chemical synthesis. For instance, in organic synthesis, lithiation of 1-benzyl and 1-p-methoxybenzyltetrazole followed by treatment with electrophiles produced functionalized 1-benzylic tetrazoles. These can be converted into 1-unsubstituted derivatives by debenzylation, showcasing the compound's utility in creating complex chemical structures (Satoh & Marcopulos, 1995).

Role in Esterification and Transesterification

Benzyl 2-methoxybenzoate is involved in esterification and transesterification processes. For example, it was used in a study for the lipase-catalyzed transesterification of various methyl (hydroxy)benzoates with long-chain alcohols. This demonstrated its importance in creating lipophilic alkyl (hydroxy)benzoates, which have potential applications in various industrial and pharmaceutical contexts (Vosmann et al., 2008).

Enhancing Mass Spectrometry Performance

In the field of mass spectrometry, benzyl 2-methoxybenzoate, as a benzoic acid derivative, was used as an additive to improve the performance of matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This application is significant in enhancing ion yields and signal-to-noise ratio, especially for high-mass range analytes (Karas et al., 1993).

Antimicrobial and Anticancer Potential

Research on Piper aduncum leaves identified benzyl 2-methoxybenzoate among new prenylated benzoic acid derivatives with notable antimicrobial and molluscicidal activities. This suggests its potential application in developing new antimicrobial agents (Orjala et al., 1993). Moreover, a study on novel 3-arylaminobenzofuran derivatives, including benzyl 2-methoxybenzoate structures, showed promise in anticancer and antiangiogenic activities, highlighting its potential in cancer therapy (Romagnoli et al., 2015).

properties

IUPAC Name

benzyl 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-10-6-5-9-13(14)15(16)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQSUVJMTPTKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342829
Record name Benzyl 2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-methoxybenzoate

CAS RN

75679-47-9
Record name Benzyl 2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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